molecular formula C7H11BrO2 B599059 Ethyl 2-bromo-2-cyclopropylacetate CAS No. 1200828-74-5

Ethyl 2-bromo-2-cyclopropylacetate

Cat. No.: B599059
CAS No.: 1200828-74-5
M. Wt: 207.067
InChI Key: BTAPHOMYBWYDEU-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 2-bromo-2-cyclopropylacetate is widely used in scientific research due to its versatility in organic synthesis. It serves as a building block for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals . In medicinal chemistry, it is used to create compounds with potential therapeutic effects. In the field of agrochemicals, it is utilized in the synthesis of pesticides and herbicides. Additionally, it finds applications in the fragrance industry due to its unique aromatic properties .

Safety and Hazards

Ethyl 2-bromo-2-cyclopropylacetate is classified as dangerous . It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Ethyl 2-bromo-2-cyclopropylacetate can be synthesized by reacting 2-bromo-2-cyclopropylacetic acid with ethanol in the presence of an acidic catalyst. The reaction mixture is heated to facilitate the esterification process, followed by distillation and purification to obtain the final product . Industrial production methods typically involve similar steps but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-bromo-2-cyclopropylacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, and potassium permanganate or chromium trioxide for oxidation. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-cyclopropylacetate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, which can include interactions with nucleophiles like amines, thiols, and other functional groups .

Comparison with Similar Compounds

Ethyl 2-bromo-2-cyclopropylacetate can be compared with similar compounds such as ethyl 2-bromoacetate and ethyl 2-chloro-2-cyclopropylacetate. While all these compounds serve as intermediates in organic synthesis, this compound is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and stability . The cyclopropyl group can influence the compound’s steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecules.

Conclusion

This compound is a versatile and valuable compound in organic synthesis, with applications spanning pharmaceuticals, agrochemicals, and fragrances. Its unique chemical properties and reactivity make it an important intermediate for various scientific research and industrial applications.

Properties

IUPAC Name

ethyl 2-bromo-2-cyclopropylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-2-10-7(9)6(8)5-3-4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAPHOMYBWYDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657919
Record name Ethyl bromo(cyclopropyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200828-74-5
Record name Ethyl bromo(cyclopropyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-bromo-2-cyclopropylacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-cyclopropylacetic acid (24.7 g, 247 mmol) in anhydrous DCE (250 mL) was added thionyl chloride (22 mL, 302 mmol) dropwise for 5 minutes at 25° C. After being refluxed for 2 h, the reaction was cooled to room temperature, N-bromosuccinimde (53.6 g, 301 mmol) and hydrogen bromide (48% aqueous solution) (0.195 mL, 1.727 mmol) were added successively at 25° C. The resulted mixture was heated to refux for 96 h. After the reaction mixture was cooled to room temperature, absolute EtOH (200 mL) was added and the resulting dark brown solution was stirred at room temperature for an hour. The reaction mixture was concentrated under reduced pressure (35° C., 4.0 kilopascal) and the residue was suspended in carbon tetrachloride (300 mL) and passed through a glass filter. The filtrate was concentrated under reduced pressure (35° C., 4.0 kilopascal). Purification of the crude product by chromatography (silica gel, 330 g×2, 5% ethyl acetate/hexane) and concentration of the desired combined fractions under reduced pressure (35° C., 4.0 kilopascal) provided the title compound as a pale yellow liquid.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.195 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

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